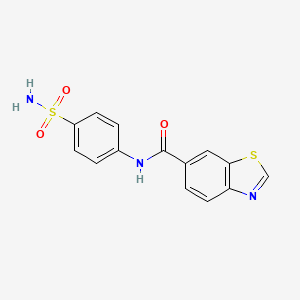

N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide is a compound of significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a carboxamide group and a sulfamoylphenyl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study for various applications.

Mechanism of Action

Target of Action

The primary target of N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for anticancer therapies .

Mode of Action

The compound’s structure, which includes a sulfamoylphenyl group, may allow it to form strong bonds with the active site of CDK2, potentially inhibiting its function .

Biochemical Pathways

The inhibition of CDK2 by this compound can affect the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to cell cycle arrest and potentially induce apoptosis, or programmed cell death . Additionally, this compound may also inhibit cytosolic phospholipase A2α (cPLA2α), which plays a role in the arachidonic acid cascade, a biochemical pathway involved in inflammation .

Pharmacokinetics

The compound’s sulfamoylphenyl group may enhance its water solubility, potentially improving its absorption and distribution within the body .

Result of Action

The inhibition of CDK2 by this compound can lead to cell cycle arrest, potentially inducing apoptosis in cancer cells . Additionally, by inhibiting cPLA2α, this compound may also exhibit anti-inflammatory effects .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by pH, temperature, and the presence of other substances in the environment

Biochemical Analysis

Biochemical Properties

N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to exhibit inhibitory properties against Acetylcholinesterase (AChE), an enzyme that plays a crucial role in nerve function . The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity .

Cellular Effects

The effects of this compound on cells are significant. It influences cell function by impacting cell signaling pathways and gene expression . For instance, it has been found to inhibit the activity of SARS-CoV-2 main protease (Mpro) enzyme, which plays a vital role in viral replication . This inhibition can affect cellular metabolism and other cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression . It exerts its effects at the molecular level by binding to the active site of enzymes such as AChE and Mpro, thereby inhibiting their activity .

Temporal Effects in Laboratory Settings

It has been found to exhibit potent toxic effects against the cotton leafworm Spodoptera littoralis, suggesting that it may have long-term effects on cellular function .

Metabolic Pathways

Given its inhibitory effects on enzymes such as AChE and Mpro, it is likely that it interacts with various enzymes and cofactors in these pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide typically involves the reaction of 2-chloro-N-(4-sulfamoylphenyl) acetamide with ammonium thiocyanate in absolute ethanol. The mixture is refluxed for several hours, and the reaction progress is monitored using thin-layer chromatography (TLC) . The resulting product is then purified through crystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to various derivatives depending on the nucleophile employed.

Scientific Research Applications

N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide has a wide range of scientific research applications:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Industry: It is explored for its potential use in developing new materials with unique properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

- N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide

- N-(4-sulfamoylphenyl)-2-mercaptobenzamide

- N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide

Uniqueness

N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide stands out due to its unique benzothiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different binding affinities and inhibitory effects on enzymes, making it a valuable candidate for specific applications in medicine and industry .

Biological Activity

N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiazole core with a sulfamoyl group, which enhances its solubility and biological activity. The compound's structure is critical for its interaction with various biological targets, particularly enzymes involved in cancer progression.

Target Enzymes:

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2). The compound inhibits CDK2 activity, leading to cell cycle arrest, particularly at the G1/S transition. This inhibition can induce apoptosis in cancer cells, making it a candidate for anticancer therapy.

Biochemical Pathways:

The inhibition of CDK2 affects several downstream signaling pathways that regulate cell proliferation and survival. Additionally, the compound has shown inhibitory effects against Acetylcholinesterase (AChE), indicating potential neuroprotective properties.

Anticancer Properties

Recent studies have evaluated the anticancer efficacy of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The effects were assessed using the MTT assay and flow cytometry to determine apoptosis rates and cell cycle alterations .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| A431 | 2.5 | 30 |

| A549 | 3.0 | 25 |

| H1299 | 2.8 | 28 |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Research indicates that derivatives of benzothiazole compounds exhibit potent antibacterial activity by disrupting bacterial metabolic pathways.

Table 2: Antibacterial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Study on Cancer Cell Lines

In a recent study, this compound was tested for its effects on A431 and A549 cells. The results showed that at concentrations of 1 µM to 4 µM, the compound significantly inhibited cell proliferation and induced apoptosis through activation of caspase pathways .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus with an MIC value of 10 µg/mL. This suggests potential applications in treating bacterial infections.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics due to its enhanced water solubility from the sulfamoyl group. Stability studies suggest that environmental factors such as pH and temperature can influence its efficacy.

Properties

IUPAC Name |

N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S2/c15-22(19,20)11-4-2-10(3-5-11)17-14(18)9-1-6-12-13(7-9)21-8-16-12/h1-8H,(H,17,18)(H2,15,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSLPTYCFSPQLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC3=C(C=C2)N=CS3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.